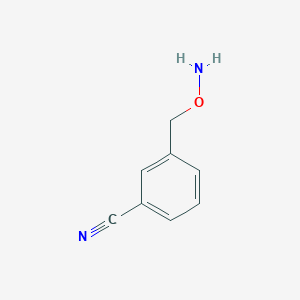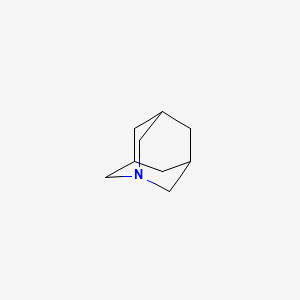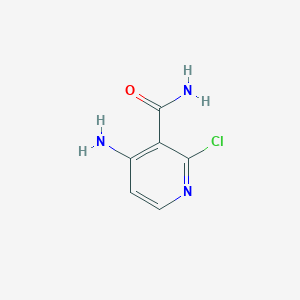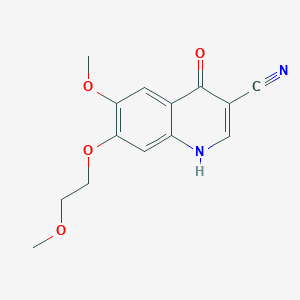
3-((Aminooxy)methyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((Aminooxy)methyl)benzonitrile is an organic compound with the molecular formula C8H8N2O. It is a derivative of benzonitrile, where an aminooxy group is attached to the benzene ring via a methylene bridge.
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-((Aminooxy)methyl)benzonitrile involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an oxime intermediate, which is then dehydrated to yield the desired nitrile compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using ionic liquids as solvents and catalysts. This approach not only enhances the reaction efficiency but also simplifies the separation and purification processes. For example, the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as a catalyst has been shown to achieve high yields under mild reaction conditions .
化学反应分析
Types of Reactions
3-((Aminooxy)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzene derivatives.
科学研究应用
3-((Aminooxy)methyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biochemical pathways.
Industry: It is used in the production of dyes, coatings, and other specialty chemicals.
作用机制
The mechanism of action of 3-((Aminooxy)methyl)benzonitrile involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt biochemical pathways and affect cellular functions. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
Benzonitrile: The parent compound, which lacks the aminooxy group.
3-(Aminooxy)benzonitrile: A similar compound where the aminooxy group is directly attached to the benzene ring without the methylene bridge.
Uniqueness
3-((Aminooxy)methyl)benzonitrile is unique due to the presence of both the aminooxy and nitrile functional groups, which confer distinct reactivity and biological activity. The methylene bridge also provides additional flexibility in molecular interactions, making it a versatile compound for various applications .
属性
分子式 |
C8H8N2O |
|---|---|
分子量 |
148.16 g/mol |
IUPAC 名称 |
3-(aminooxymethyl)benzonitrile |
InChI |
InChI=1S/C8H8N2O/c9-5-7-2-1-3-8(4-7)6-11-10/h1-4H,6,10H2 |
InChI 键 |
GIEXPVFSRYSOJI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C#N)CON |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(Methylamino)phenyl]acetic acid](/img/structure/B8791486.png)




![N-[(3-methylphenyl)carbamoyl]valine](/img/structure/B8791515.png)





